8,9-dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione
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Overview
Description
8,9-Dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is known for its potential pharmacological properties, including anticonvulsant effects . The structure of this compound includes a pyrrolo[1,2-a][1,4]benzodiazepine core with methoxy and thione functional groups, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 8,9-dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a suitable pyrrole derivative, followed by its reaction with a benzodiazepine precursor under controlled conditions to form the desired compound . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
8,9-Dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
8,9-Dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential anticonvulsant properties make it a subject of interest in neurological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of neuronal excitability. This modulation helps to stabilize neuronal activity and prevent seizures .
Comparison with Similar Compounds
Similar compounds to 8,9-dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione include other benzodiazepine derivatives such as:
- 1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepin-6-one
- N-(tert-butyl)-2-(1-methyl-6-oxo-4H-pyrrolo[1,2-a][1,4]benzodiazepin-5(6H)-yl)acetamide These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their pharmacological properties . The unique combination of methoxy and thione groups in this compound contributes to its distinct biological activity.
Properties
Molecular Formula |
C15H16N2O2S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
8,9-dimethoxy-1-methyl-4,5-dihydropyrrolo[1,2-a][1,4]benzodiazepine-6-thione |
InChI |
InChI=1S/C15H16N2O2S/c1-9-4-5-10-8-16-15(20)11-6-13(18-2)14(19-3)7-12(11)17(9)10/h4-7H,8H2,1-3H3,(H,16,20) |
InChI Key |
UPBMQVKGBZAAPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1C3=CC(=C(C=C3C(=S)NC2)OC)OC |
Origin of Product |
United States |
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